molecular formula C11H14N4O B8314784 4-(4-2H-tetrazol-5-yl-butyl)-phenol

4-(4-2H-tetrazol-5-yl-butyl)-phenol

Cat. No.: B8314784
M. Wt: 218.26 g/mol
InChI Key: FJVTTYANJLAOAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-2H-Tetrazol-5-yl-butyl)-phenol is a chemical compound of interest in specialized organic synthesis and pharmaceutical research. This molecule features a phenolic group linked to a tetrazole ring via a butyl chain, a structure that suggests potential for diverse applications. Tetrazole derivatives are widely recognized as bioisosteres for carboxylic acids, making them valuable in medicinal chemistry for designing drug candidates with improved metabolic stability and bioavailability . The presence of both the tetrazole and phenol functional groups in a single molecule makes it a potential precursor or building block in the synthesis of more complex molecules, such as polymers or ligands for metal-organic frameworks. Researchers might utilize this compound in developing new materials with specific electronic properties or in catalytic applications. Similarly, in life sciences research, it could serve as a key intermediate in the synthesis of potential pharmacologically active molecules. This product is intended for research and development purposes only and is classified as "For Research Use Only" (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14N4O

Molecular Weight

218.26 g/mol

IUPAC Name

4-[4-(2H-tetrazol-5-yl)butyl]phenol

InChI

InChI=1S/C11H14N4O/c16-10-7-5-9(6-8-10)3-1-2-4-11-12-14-15-13-11/h5-8,16H,1-4H2,(H,12,13,14,15)

InChI Key

FJVTTYANJLAOAX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCCCC2=NNN=N2)O

Origin of Product

United States

Synthetic Methodologies for 4 4 2h Tetrazol 5 Yl Butyl Phenol and Its Analogues

Strategies for Constructing the 2H-Tetrazol-5-yl Moiety

The formation of the tetrazole ring is a critical step in the synthesis of the target compound and its analogues. The most prevalent and versatile method is the [3+2] cycloaddition of an azide source with a nitrile.

The 1,3-dipolar cycloaddition reaction between a nitrile and an azide is the most common and well-established method for synthesizing 5-substituted tetrazoles. nih.gov This reaction, first described in 1901, involves the addition of an azide, such as sodium azide or hydrazoic acid, across the carbon-nitrogen triple bond of a nitrile to form the aromatic tetrazole ring. nih.govyoutube.com The reaction is driven by the formation of the stable, aromatic tetrazole ring. youtube.com The general mechanism begins with the activation of the nitrile by a Lewis or Brønsted acid, followed by nucleophilic attack by the azide anion, subsequent ring closure, and protonation to yield the final tetrazole product. youtube.com

To overcome the high activation energy often associated with the cycloaddition reaction, various homogeneous and heterogeneous catalysts have been developed to improve reaction rates, yields, and conditions. acs.org

Zinc Salts: Zinc salts, such as zinc bromide (ZnBr₂), are effective catalysts for the synthesis of 5-substituted 1H-tetrazoles from nitriles and sodium azide, particularly in aqueous solutions. organic-chemistry.orgmit.edu The use of zinc catalysis allows the reaction to proceed efficiently for a broad range of substrates, including aromatic, alkyl, and vinyl nitriles. organic-chemistry.org

L-Proline: The amino acid L-proline has been identified as an environmentally benign, cost-effective, and efficient organocatalyst for this transformation. organic-chemistry.org The L-proline-catalyzed protocol offers excellent yields, short reaction times, and a simple workup for a wide variety of nitriles, thiocyanates, and cyanamides. organic-chemistry.org

Metal Complexes and Oxides: A range of metal-based catalysts have been shown to promote tetrazole synthesis effectively. A Cobalt(II) complex with a tetradentate ligand has demonstrated excellent activity for the [3+2] cycloaddition of azides to aryl nitriles under mild, homogeneous conditions. nih.gov Mechanistic studies suggest the reaction proceeds through an intermediate cobalt(II) diazido complex. nih.gov Nanomaterial-based catalysts, such as copper-based metal-organic frameworks (Cu-MOFs) and functionalized iron oxide (Fe₃O₄) nanoparticles, have also been employed, offering high yields and the benefits of heterogeneous catalysis, including easy recovery and reusability. rsc.org

Table 1: Comparison of Catalytic Approaches for Tetrazole Synthesis

Catalyst Type Example Catalyst Key Advantages Relevant Substrates
Lewis Acids Zinc Salts (e.g., ZnBr₂) Effective in water, broad scope. organic-chemistry.org Aromatic, alkyl, vinyl nitriles. organic-chemistry.org
Organocatalysts L-Proline Environmentally benign, cost-effective, high yields. organic-chemistry.org Aliphatic & aryl nitriles, thiocyanates. organic-chemistry.org
Metal Complexes Cobalt(II) Complexes High activity under mild conditions. nih.gov Aryl nitriles. nih.gov
Nanomaterials Cu-MOFs, Fe₃O₄@Ligand Heterogeneous, reusable, high yields. rsc.org Aromatic nitriles. rsc.org

In a move towards greener chemistry, methods have been developed that minimize or eliminate the need for solvents and catalysts. Microwave-accelerated synthesis has proven effective for converting even inactive nitriles into 5-substituted 1H-tetrazoles in solvents like DMF, often with significantly reduced reaction times. organic-chemistry.org In some cases, solvent-free syntheses of 1,5-disubstituted tetrazoles derived from Baylis-Hillman acetates have also been reported. acs.org These methods typically rely on thermal energy to drive the cycloaddition forward.

While the nitrile-azide cycloaddition is dominant, alternative pathways to tetrazoles exist, starting from more readily available functional groups like amides and amines.

From Amides: 1,5-disubstituted tetrazoles can be synthesized directly from amides. rug.nl These methods often involve the in-situ conversion of the amide to an imidoyl chloride using a chlorinating agent, which then reacts with an azide source. rug.nl Another approach uses reagents like diphenyl phosphorazidate, which acts as both an activator for the amide oxygen and as the azide source, avoiding the need for more toxic reagents. organic-chemistry.org However, these methods can sometimes face challenges such as harsh conditions or the use of expensive reagents. rug.nl

From Amines: Primary amines can be converted to 1-substituted 1H-tetrazoles via a three-component reaction with an orthoester (like triethyl orthoformate) and sodium azide. organic-chemistry.orgresearchgate.net This reaction is often catalyzed by Lewis acids such as Ytterbium(III) triflate (Yb(OTf)₃). organic-chemistry.org This method provides a direct route to N-substituted tetrazoles from primary amines. researchgate.net

[3+2] Cycloaddition Reactions of Nitriles with Azides

Approaches for Incorporating the Phenol (B47542) Moiety onto the Butyl Chain

The introduction of the phenol group is typically achieved by coupling a phenolic precursor with a molecule containing the pre-formed butyl-tetrazole side chain or its nitrile equivalent.

Alkylation of a phenol is a common strategy for forming carbon-carbon bonds at the aromatic ring. wikipedia.org Friedel-Crafts alkylation and related reactions are particularly suitable for this purpose. Phenol is highly activated towards electrophilic aromatic substitution, meaning these alkylation reactions can often proceed under mild conditions, sometimes even without a catalyst. wikipedia.org

In the context of synthesizing 4-(4-2H-tetrazol-5-yl-butyl)-phenol, this would involve reacting a phenol (or a protected phenol derivative) with an alkylating agent containing the four-carbon chain and the tetrazole ring or a nitrile precursor. For example, a compound such as 5-(4-halobutyl)-1H-tetrazole or 5-halovaleronitrile could serve as the electrophile. The alkylation reaction, often catalyzed by a Lewis or Brønsted acid, would attach the butyl chain to the phenol ring, predominantly at the para position relative to the hydroxyl group, to yield the desired skeleton. wikipedia.orggoogle.com

Table 2: List of Compounds

Compound Name
This compound
5-(4-halobutyl)-1H-tetrazole
5-halovaleronitrile
Diphenyl phosphorazidate
L-proline
Sodium azide
Triethyl orthoformate
Ytterbium(III) triflate

Coupling Reactions to Form Aryloxy Tetrazoles

While the target compound, this compound, is technically an arylalkyl-tetrazole rather than an aryloxy tetrazole (which features an Ar-O-tetrazole linkage), the core synthetic challenge lies in the formation of the tetrazole ring attached to the substituted aromatic framework. The most prevalent and versatile method for constructing the 5-substituted tetrazole ring is the [3+2] cycloaddition reaction between an organic nitrile and an azide source. researchgate.netnih.gov This reaction is a cornerstone of tetrazole synthesis due to its reliability and tolerance of various functional groups.

The synthesis typically begins with a precursor nitrile, in this case, 5-(4-hydroxyphenyl)pentanenitrile. This intermediate contains the phenol group and the four-carbon chain (which becomes the butyl linker) terminating in a nitrile group (-C≡N). This nitrile is then reacted with an azide, most commonly sodium azide (NaN₃), often in the presence of a proton source or a Lewis acid catalyst. nih.govmdpi.com

Catalysts are frequently employed to enhance the reaction rate and improve yields. Common catalytic systems include:

Zinc salts: Zinc(II) chloride is known to activate the nitrile group, making it more susceptible to nucleophilic attack by the azide ion. organic-chemistry.org

Copper complexes: Copper (II) catalysts have been shown to efficiently promote the [3+2] cycloaddition under mild conditions, offering a greener and safer alternative to potentially hazardous reagents. jchr.orgjchr.org

Organocatalysts: In some methodologies, organocatalysts are generated in situ to activate the nitrile substrate, allowing the reaction to proceed under neutral conditions. organic-chemistry.org

The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF), with an ammonium chloride co-reagent often used to provide a proton source, facilitating the formation of the final 1H-tetrazole ring after the initial cycloaddition. mdpi.com

Table 1: Common Catalysts and Conditions for Tetrazole Synthesis from Nitriles

Catalyst SystemTypical SolventKey AdvantagesReference
Sodium Azide (NaN₃) / Ammonium Chloride (NH₄Cl)DMFWell-established, cost-effective method. mdpi.com
Zinc(II) Chloride (ZnCl₂) / NaN₃IsopropanolMild conditions, good yields for various substrates. organic-chemistry.org
Copper(II) Sulfate (CuSO₄) / NaN₃DMSOGreener synthesis, avoids toxic reagents. jchr.orgjchr.org
Palladium (Pd) ComplexesVariousUsed in multi-component coupling reactions. nih.gov

Elaboration of the Butyl Linker

One common approach is to start with a phenol derivative that already contains a functionalized four-carbon chain. For instance, a Friedel-Crafts acylation of phenol or a protected phenol with succinic anhydride would install a four-carbon keto-acid chain. This chain can then be subjected to a series of reduction reactions, such as a Clemmensen or Wolff-Kishner reduction, to convert the ketone to a methylene (B1212753) group, yielding a 4-(4-hydroxyphenyl)butanoic acid. The carboxylic acid can then be converted to the corresponding nitrile required for the tetrazole formation discussed previously.

Alternatively, the butyl linker can be constructed using cross-coupling reactions. For example, a protected bromophenol could be coupled with a four-carbon unit containing a terminal alkyne using Sonogashira coupling. The alkyne can then be reduced, and the terminal carbon elaborated into a nitrile. This method offers flexibility but may involve more steps and require careful management of protecting groups for the phenol.

A third strategy involves starting with 4-bromophenol and performing a Heck reaction with butyl acrylate. Subsequent reduction of the double bond and the ester group, followed by conversion of the resulting alcohol to a nitrile, provides the necessary precursor for tetrazole synthesis.

Synthetic Route Optimization and Efficiency Considerations

Optimizing the synthesis of this compound is crucial for improving yield, reducing costs, and enhancing safety and environmental friendliness ("green chemistry"). jchr.org Key areas of focus include reaction conditions, catalyst choice, and process streamlining.

Microwave Irradiation: A significant advancement in synthetic efficiency is the use of microwave heating. researchgate.net Compared to conventional heating, microwave irradiation can dramatically reduce reaction times, often from many hours to just a few minutes, while also improving product yields. This is attributed to the efficient and uniform heating of the reaction mixture.

One-Pot Syntheses: Efficiency can be greatly enhanced by performing multiple reaction steps in a single reaction vessel without isolating intermediates. jchr.org For tetrazole synthesis, multicomponent reactions (MCRs), such as the Ugi or Passerini reactions, represent a powerful optimization strategy. nih.govbeilstein-journals.org These reactions combine three or more starting materials in a single step to generate complex molecules, offering high atom economy and operational simplicity. nih.gov

Green Chemistry Approaches: Modern synthetic chemistry emphasizes sustainability. In the context of tetrazole synthesis, this involves:

Catalyst Selection: Using non-toxic and recyclable catalysts, such as certain copper complexes or solid-supported catalysts like clays, is preferred. jchr.orgresearchgate.net

Solvent Choice: Replacing hazardous solvents like DMF with greener alternatives such as water, ethanol, or polyethylene glycol (PEG) is a key consideration. nih.gov

Reagent Safety: The traditional use of hydrazoic acid (HN₃) is often avoided due to its high toxicity and explosive nature. Modern methods favor the in-situ generation of azides or the use of safer azide sources like sodium azide or trimethylsilyl azide. rug.nl

Table 2: Comparison of Synthetic Methodologies

MethodologyTypical Reaction TimeKey AdvantagesConsiderations
Conventional HeatingSeveral hours to daysSimple setup, well-established.Long reaction times, potential for side products.
Microwave IrradiationMinutes to hoursRapid heating, increased yields, shorter times.Requires specialized equipment.
Multi-component Reactions (MCRs)VariesHigh efficiency, atom economy, complexity generation.Substrate scope can be limited.
Catalyzed Reactions (e.g., Cu, Zn)VariesMilder conditions, improved safety and yields.Catalyst cost and removal.

Analytical Techniques for Structural Confirmation in Synthetic Studies

Following synthesis, a suite of analytical techniques is essential to confirm the identity, structure, and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR (Proton NMR) and ¹³C-NMR (Carbon-13 NMR) are arguably the most powerful tools for structural elucidation. ugm.ac.id

¹H-NMR provides information on the number of different types of protons, their chemical environment, and their proximity to one another. One would expect to see characteristic signals for the aromatic protons on the phenol ring, the methylene (-CH₂-) protons of the butyl chain, and the acidic proton of the phenol (-OH) and the tetrazole ring (-NH).

¹³C-NMR provides information on the carbon skeleton of the molecule, with distinct signals for the aromatic carbons, the aliphatic carbons of the butyl chain, and the unique carbon atom of the tetrazole ring.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. jchr.org In the spectrum of the target compound, characteristic absorption bands would be expected for the O-H stretch of the phenol, the N-H stretch of the tetrazole ring, C-H stretches for the aromatic and aliphatic parts, and C=C and C=N vibrations from the aromatic and tetrazole rings. ugm.ac.id The disappearance of the strong, sharp nitrile (-C≡N) peak from the starting material (around 2235 cm⁻¹) would be a key indicator of successful conversion to the tetrazole. mdpi.com

Mass Spectrometry (MS): This technique provides the molecular weight of the compound, confirming its elemental composition. jchr.org High-resolution mass spectrometry (HRMS) can determine the molecular formula with very high accuracy. Fragmentation patterns observed in the mass spectrum can also offer further structural clues.

X-ray Crystallography: When a suitable single crystal of the compound can be grown, single-crystal X-ray diffraction provides unambiguous confirmation of the molecular structure, including bond lengths, bond angles, and the three-dimensional arrangement of atoms. nih.gov

Elemental Analysis: This classical technique determines the percentage composition of elements (carbon, hydrogen, nitrogen) in the compound, which can be compared against the calculated theoretical values to verify the molecular formula. mdpi.com

Table 3: Key Analytical Data for Structural Confirmation

TechniqueInformation ProvidedExpected Observations for this compound
¹H-NMRProton environment and connectivitySignals for aromatic, aliphatic (butyl), phenolic OH, and tetrazole NH protons.
¹³C-NMRCarbon skeletonSignals for aromatic, aliphatic, and tetrazole ring carbons.
IR SpectroscopyFunctional groupsPresence of O-H and N-H stretches; absence of C≡N stretch.
Mass SpectrometryMolecular weight and formulaMolecular ion peak corresponding to C₁₁H₁₄N₄O.
X-ray CrystallographyAbsolute 3D structurePrecise bond lengths and angles confirming connectivity.

Structural Insights and Conformational Analysis of 4 4 2h Tetrazol 5 Yl Butyl Phenol

Conformational Flexibility of the Butyl Linker

The four-carbon butyl linker connecting the phenol (B47542) and tetrazole rings imparts significant conformational flexibility to the molecule. This flexibility arises from the ability of the single carbon-carbon bonds within the chain to rotate. The number of possible conformations is vast, ranging from fully extended, linear arrangements to more compact, folded structures.

The conformation of the butyl chain is governed by the torsional or dihedral angles between adjacent C-C bonds. The key torsional angles to consider are:

τ1 (Car-phenol-C1-C2-C3): Rotation around the bond connecting the phenyl ring to the first carbon of the butyl chain.

τ2 (C1-C2-C3-C4): Rotation around the central bond of the butyl chain.

τ3 (C2-C3-C4-Ctetrazole): Rotation around the bond connecting the fourth carbon of the butyl chain to the tetrazole ring.

Each of these rotations has an associated energy barrier, with staggered conformations (gauche and anti) being energetically more favorable than eclipsed conformations. The interplay of these rotational barriers, along with potential non-covalent interactions between the terminal ring systems, determines the preferred conformations in a given environment. For instance, in a non-polar solvent, intramolecular π-π stacking between the phenol and tetrazole rings might favor a folded conformation. Conversely, in a polar, protic solvent, intermolecular hydrogen bonding with the solvent molecules could favor a more extended conformation.

Docking simulations of tetrazole derivatives with flexible linkers have shown that a linker length of approximately three to four carbons is often optimal for achieving the necessary angular conformation to fit into specific binding pockets doaj.org. This highlights the functional importance of the butyl linker's flexibility.

Table 1: Key Torsional Angles in the Butyl Linker of 4-(4-2H-tetrazol-5-yl-butyl)-phenol

Torsional AngleDescriptionExpected Low-Energy Conformations
τ1 Phenyl-C1-C2-C3Gauche (±60°), Anti (180°)
τ2 C1-C2-C3-C4Gauche (±60°), Anti (180°)
τ3 C2-C3-C4-TetrazoleGauche (±60°), Anti (180°)

Note: The actual preferred angles may deviate from these ideal values due to steric and electronic interactions within the entire molecule.

Tautomerism and Isomerism of the 2H-Tetrazole Ring System

The tetrazole ring is an aromatic heterocycle that can exist in different tautomeric forms. For a 5-substituted tetrazole, the two most common tautomers are the 1H- and 2H-tetrazoles. rsc.orgrsc.org In the case of this compound, the "2H" designation specifies that the hydrogen atom is attached to the nitrogen at the 2-position of the tetrazole ring.

The relative stability of the 1H- and 2H-tautomers is a subject of considerable interest and can be influenced by several factors, including the nature of the substituent at the 5-position, the physical state (gas, solution, or solid), and the solvent polarity. chemicalbook.com Theoretical calculations have shown that for many 5-substituted tetrazoles, the 2H-tautomer is more stable in the gas phase, while the 1H-tautomer is often favored in solution. chemicalbook.com

In addition to tautomerism, the tetrazole ring can also exhibit regioisomerism if the substituent on the nitrogen atom can be placed at different positions. However, in the specified compound, the butyl group is attached to the carbon at the 5-position, and the tautomeric form is designated as 2H.

The electronic properties of the 1H and 2H tautomers differ significantly. The 2H-tetrazole is generally considered to be more aromatic and less acidic than its 1H counterpart. These differences in electronic structure can have a profound impact on the molecule's reactivity and its ability to participate in intermolecular interactions such as hydrogen bonding and metal coordination.

Molecular Architecture and Spatial Orientation of Functional Groups

The Phenolic Hydroxyl (-OH) Group: This group can act as both a hydrogen bond donor and acceptor.

The Tetrazole Ring: The nitrogen atoms of the tetrazole ring are potential hydrogen bond acceptors. The N-H group in the tautomeric form can also act as a hydrogen bond donor.

The Aromatic Rings: The phenyl and tetrazole rings can engage in π-π stacking interactions.

The relative orientation of these functional groups is not fixed. Due to the flexibility of the butyl chain, the distance and angle between the phenol and tetrazole moieties can vary considerably. This conformational freedom allows the molecule to adopt different shapes to optimize its interactions with its environment, be it a solvent, a crystal lattice, or a biological receptor.

In the solid state, the molecular packing will be determined by a balance of these intermolecular forces, likely leading to a well-defined, low-energy conformation. In solution, a dynamic equilibrium of multiple conformations is expected to exist.

Theoretical Conformational Analysis

Due to the challenges in experimentally characterizing the full conformational landscape of such a flexible molecule, theoretical methods like quantum chemical calculations and molecular dynamics simulations are invaluable tools. nih.govepa.gov

Quantum Chemical Calculations: Ab initio and Density Functional Theory (DFT) methods can be employed to:

Calculate the relative energies of different conformers: By systematically rotating the torsional angles of the butyl linker, a potential energy surface can be generated, revealing the most stable (lowest energy) conformations.

Determine the rotational energy barriers: These calculations can quantify the energy required to interconvert between different conformers.

Analyze the electronic structure: The distribution of electron density, molecular electrostatic potential, and frontier molecular orbitals can be calculated for different conformations, providing insights into their reactivity and interaction preferences.

Predict spectroscopic properties: Theoretical calculations can predict NMR chemical shifts and vibrational frequencies, which can then be compared with experimental data to validate the predicted conformations.

Table 2: Hypothetical Relative Energies of Key Conformations of this compound from a Theoretical Study

ConformationTorsional Angles (τ1, τ2, τ3)Relative Energy (kcal/mol)Key Intramolecular Interactions
Extended (Anti-Anti-Anti) (180°, 180°, 180°)0.0 (Reference)Minimal steric hindrance
Folded (Gauche-Anti-Gauche) (60°, 180°, -60°)+1.5Potential for weak π-π interaction
Partially Folded (Anti-Gauche-Anti) (180°, 60°, 180°)+0.8Intermediate conformation

Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific computational studies.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of the molecule's behavior over time in a specific environment (e.g., in a water box). epa.gov These simulations can:

Explore the conformational space: By simulating the motion of the atoms over nanoseconds or longer, MD can identify the most frequently visited conformations and the pathways for interconversion.

Analyze solvent effects: The influence of the solvent on the conformational preferences can be explicitly studied.

Calculate average properties: Time-averaged structural parameters, such as the end-to-end distance between the rings, can be determined.

Through a combination of these theoretical approaches, a comprehensive understanding of the structural and conformational properties of this compound can be achieved, providing a solid foundation for interpreting its chemical and physical properties.

Structure Activity Relationship Sar Studies of 4 4 2h Tetrazol 5 Yl Butyl Phenol and Its Analogues

Identification of Pharmacophoric Elements within the Chemical Scaffold

The chemical scaffold of 4-(4-2H-tetrazol-5-yl-butyl)-phenol contains three key pharmacophoric elements that are crucial for its biological activity:

The Phenolic Ring: The hydroxyl group on the phenol (B47542) ring is a key hydrogen bond donor and can also act as a hydrogen bond acceptor. The aromatic ring itself can participate in various non-covalent interactions, such as π-π stacking and hydrophobic interactions, with biological targets. researchgate.netresearchgate.net The position and nature of substituents on the phenolic ring can significantly modulate the electronic properties and steric bulk of the molecule, thereby influencing its binding affinity and selectivity. researchgate.net

The Tetrazole Ring: The tetrazole ring is a well-established bioisostere of the carboxylic acid group. tandfonline.comtandfonline.com Its acidic nature (pKa ≈ 4.5–4.9) is comparable to that of carboxylic acids, allowing it to mimic the interactions of a carboxylate group with biological targets. nih.gov The four nitrogen atoms of the tetrazole ring can act as hydrogen bond acceptors, contributing to the binding affinity. nih.gov The planar and electron-rich nature of the tetrazole ring also allows for potential π-stacking interactions. nih.gov

Impact of Substituent Variations on Molecular Recognition

Variations in the substitution pattern on the phenolic ring can have a profound impact on the biological activity of this compound analogues.

Introduction of Additional Substituents: The introduction of other substituents on the phenolic ring, such as halogens, alkyl groups, or methoxy (B1213986) groups, can influence the compound's lipophilicity, electronic properties, and steric profile. For instance, electron-withdrawing groups can increase the acidity of the phenolic hydroxyl group, which may enhance its hydrogen bonding capability. acs.org Conversely, bulky substituents may introduce steric hindrance, preventing optimal binding to the target. nih.gov

A hypothetical representation of the impact of phenolic ring modifications is presented in the table below.

Modification Rationale Predicted Impact on Activity
Shifting the hydroxyl group to the meta or ortho positionAlters hydrogen bonding geometryLikely decrease
Adding an electron-withdrawing group (e.g., Cl, F)Increases acidity of the phenolic -OHMay increase or decrease, depending on the target
Adding an electron-donating group (e.g., CH3, OCH3)Decreases acidity of the phenolic -OHMay increase or decrease, depending on the target
Introducing a bulky substituent (e.g., tert-butyl)Introduces steric hindranceLikely decrease

The length and branching of the alkyl linker are critical determinants of the molecule's ability to adopt the correct conformation for binding.

Linker Length: Shortening or lengthening the butyl chain can alter the distance between the phenolic and tetrazole rings, potentially disrupting the optimal interactions with the binding site. Studies on similar bifunctional molecules have shown that a specific linker length is often optimal for activity.

Branching: Introducing branches on the butyl linker, such as methyl or ethyl groups, can restrict the conformational flexibility of the molecule. This can be advantageous if it locks the molecule into a bioactive conformation, but detrimental if it prevents the molecule from adopting the necessary orientation for binding. Branching also increases the steric bulk of the linker, which could lead to steric clashes within the binding pocket.

The following table illustrates the potential effects of altering the butyl linker.

Modification Rationale Predicted Impact on Activity
Shortening the linker (e.g., propyl, ethyl)Reduces the distance between the pharmacophoresLikely decrease
Lengthening the linker (e.g., pentyl, hexyl)Increases the distance between the pharmacophoresLikely decrease
Introducing branching (e.g., isobutyl)Restricts conformational flexibility and increases steric bulkMay increase or decrease, depending on the target

Substitutions on the tetrazole ring can significantly alter its electronic properties, acidity, and potential for interaction with the target.

N-Substitution: Alkylation or acylation at one of the nitrogen atoms of the tetrazole ring can modulate its acidity and lipophilicity. There are two possible regioisomers for N-substituted tetrazoles, the N1 and N2 isomers, which often exhibit different biological activities and physicochemical properties. arkat-usa.org N-substitution can also prevent the tetrazole from acting as a hydrogen bond donor, which may be detrimental if this interaction is crucial for binding.

C-Substitution: While the parent compound has a hydrogen atom at the C5 position, introducing substituents at this position is a common strategy in medicinal chemistry. However, in the case of 5-substituted tetrazoles that are intended as carboxylic acid bioisosteres, the C5 position is typically attached to the rest of the molecule, as is the case here.

The table below summarizes the potential consequences of tetrazole ring substitutions.

Modification Rationale Predicted Impact on Activity
N1-alkylationMasks the acidic proton, increases lipophilicityLikely decrease if the acidic proton is essential
N2-alkylationMasks the acidic proton, increases lipophilicityLikely decrease if the acidic proton is essential

Positional Isomerism and its Influence on Interactions

Positional isomerism plays a crucial role in the biological activity of this compound analogues. The relative positions of the substituents on both the phenolic and tetrazole rings can dramatically affect how the molecule interacts with its biological target.

Phenolic Ring Isomerism: As discussed previously, moving the butyl-tetrazole substituent to the meta or ortho position relative to the hydroxyl group on the phenol ring would create positional isomers. These isomers would have different spatial arrangements of their key functional groups, leading to altered binding affinities.

Tetrazole Tautomerism and Isomerism: 5-Substituted-1H-tetrazoles exist as a mixture of two tautomers: the 1H and 2H forms. nih.gov The specific tautomer that is predominant can be influenced by the substituent at the 5-position and the surrounding environment. The two tautomers have different electronic distributions and hydrogen bonding capabilities, which can lead to different biological activities. Furthermore, when the tetrazole ring is attached to the butyl linker, it can be connected via the C5 atom (as in the parent compound) or via one of the nitrogen atoms, creating N-linked isomers which would have drastically different properties.

Bioisosteric Replacements of Key Functional Groups

Bioisosteric replacement is a powerful strategy in drug design to improve potency, selectivity, and pharmacokinetic properties.

Replacement of the Phenolic Hydroxyl Group: The phenolic hydroxyl group can be replaced with other groups that can act as hydrogen bond donors and/or acceptors. Common bioisosteres for a phenol include:

Thiophenol: The -SH group is less acidic and a weaker hydrogen bond donor than the -OH group.

Aniline: The -NH2 group is a good hydrogen bond donor.

Carboxylic Acid: While also acidic, it has a different geometry and electronic distribution.

Replacement of the Tetrazole Ring: The tetrazole ring is itself a bioisostere of a carboxylic acid. tandfonline.comresearchgate.net However, it can also be replaced by other acidic functional groups or five-membered heterocyclic rings, such as:

Carboxylic Acid: The most direct bioisosteric replacement.

Acylsulfonamide: Another common carboxylic acid mimic. nih.gov

Hydroxamic Acid: Possesses a different acidity and chelating properties.

Triazole or Oxadiazole Rings: These heterocycles can mimic some of the electronic and hydrogen bonding properties of the tetrazole ring.

The following table provides examples of bioisosteric replacements and their potential impact.

Original Group Bioisosteric Replacement Rationale Predicted Impact on Activity
Phenolic -OHThiophenol (-SH)Alters acidity and hydrogen bonding capabilityLikely decrease
Phenolic -OHAniline (-NH2)Alters basicity and hydrogen bondingMay increase or decrease
TetrazoleCarboxylic Acid (-COOH)Similar acidity, different steric and electronic profileMay retain or have altered activity
TetrazoleAcylsulfonamide (-CONHSO2R)Acidic proton, different geometryMay retain or have altered activity

Molecular Mechanisms and Biological Interactions in Vitro/preclinical Mechanistic Studies

Modulation of Specific Enzyme Activities

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

No data is available regarding the inhibition of PTP1B by 4-(4-2H-tetrazol-5-yl-butyl)-phenol.

Xanthine Oxidase (XO) Inhibition

Research on the inhibitory activity of this compound against Xanthine Oxidase has not been found.

Urease Enzyme Inhibition

There is no available information on the urease enzyme inhibition potential of this compound.

Fructose-1,6-bisphosphatase (FBPase) Inhibition

The effects of this compound on Fructose-1,6-bisphosphatase have not been documented in the available resources.

Aldose Reductase (AR) Inhibition

There are no current studies indicating that this compound acts as an inhibitor of Aldose Reductase.

Glycogen Phosphorylase (GP) Inhibition

Information regarding the inhibition of Glycogen Phosphorylase by this compound is not available.

Receptor Interaction and Ligand Binding Profiles

The tetrazole ring is a critical structural motif in a major class of antihypertensive drugs known as Angiotensin II Receptor Blockers (ARBs). biorxiv.orgbiorxiv.org This acidic heterocycle is a well-established bioisostere of the carboxylic acid group, offering a more favorable pharmacokinetic profile and metabolic stability. semanticscholar.org Its inclusion in non-peptide antagonists of the Angiotensin II Type 1 (AT1) receptor has proven to be optimal for high-potency binding. biorxiv.org The AT1 receptor is a G protein-coupled receptor responsible for the pathophysiological actions of Angiotensin II, including vasoconstriction. researchgate.netsemanticscholar.org The mechanism of action involves the antagonist molecule binding to the AT1 receptor, thereby preventing Angiotensin II from binding and eliciting its pressor effects. researchgate.net The structure of this compound, containing both a tetrazole and a butyl group, is consistent with features found in other nonpeptide AT1 receptor antagonists. nih.gov

The Angiotensin II Type 1 (AT1) receptor is a member of the G protein-coupled receptor (GPCR) superfamily. semanticscholar.org Consequently, the primary and most well-documented GPCR interaction for compounds structurally related to this compound is antagonism at the AT1 receptor. The tetrazole moiety is a key pharmacophore that facilitates high-affinity binding to this specific GPCR, leading to the blockade of Angiotensin II's physiological actions. biorxiv.org Beyond the AT1 receptor, the tetrazole scaffold is versatile and has been incorporated into ligands for other GPCRs, such as EP4 receptor agonists and P2X7 receptor antagonists, highlighting the broad applicability of this heterocycle in designing GPCR-targeted agents. researchgate.net

Peroxisome Proliferator-Activated Receptors (PPARs) are ligand-activated transcription factors, with the PPARγ isoform being a key target in the management of type 2 diabetes. nih.govbiorxiv.orgbiorxiv.org Recent research has identified a class of tetrazole compounds as novel ligands for the PPARγ receptor. nih.govbiorxiv.orgbiorxiv.org Structure-based screening and subsequent in vitro evaluation have confirmed that these compounds bind to the PPARγ ligand-binding domain (LBD) with micromolar affinity. nih.govbiorxiv.org Crystallographic studies of a representative tetrazole compound (T2) complexed with the PPARγ-LBD revealed that the tetrazole ring engages in favorable interactions with the polar arm of the receptor's binding pocket. nih.govbiorxiv.orgbiorxiv.org This interaction is crucial for the compound's binding mode and suggests that tetrazole-containing molecules like this compound could potentially act as PPARγ modulators. nih.govbiorxiv.orgbiorxiv.org

Table 2: Binding Affinity of Identified Tetrazole Compounds for PPARγ-LBD Data is illustrative of the compound class and not specific to this compound.

Compound ID IC50 (µM)
T1 5-20
T2 5-20

| T3 | 5-20 |

Lack of Publicly Available Research Data for this compound

Following a comprehensive search of publicly accessible scientific literature and research databases, no specific studies or data were found for the chemical compound This compound concerning its molecular mechanisms and biological interactions as outlined in the requested article structure.

The search for in vitro or preclinical mechanistic studies investigating the effects of this specific compound on:

Dipeptidyl Peptidase-4 (DPP-4) Inhibition and Glucagon-Like Peptide 1 (GLP-1) Agonism

Sodium-Glucose Co-Transporter (SGLT) Inhibition

Interference with Cellular Signaling Pathways

Modulation of DNA-Related Processes (e.g., DNA damage, replication disruption)

Effects on Cellular Growth and Apoptosis Mechanisms

Biochemical Pathway Modulation

did not yield any relevant results. This suggests that research on the biological activities of "this compound" has not been published in the available scientific domain. Therefore, it is not possible to generate the requested article with scientifically accurate and detailed research findings for each specified section and subsection.

Biochemical Pathway Modulation

Impact on Phenylpropane Metabolism

Currently, there is a lack of specific research data detailing the direct impact of this compound on the metabolic pathways of phenylpropanoids. Phenylpropane metabolism is a crucial pathway in plants, responsible for the biosynthesis of a wide array of phenolic compounds. In mammals, the metabolism of xenobiotics containing phenylpropane or related structures can involve various enzymatic processes. However, studies directly investigating the interaction of this compound with enzymes involved in phenylpropane metabolism have not been identified in the available literature.

Engagement with Metabolic Degradation Pathways

While direct metabolic studies on this compound are not extensively documented, the degradation pathways of structurally related phenolic compounds can offer valuable insights. For instance, the degradation of similar alkylphenols has been observed to proceed via specific microbial metabolic routes.

One well-documented pathway for the degradation of 4-alkylphenols by certain bacteria, such as Sphingobium fuliginis, involves an initial hydroxylation of the phenol (B47542) ring to form a catechol derivative. nih.govresearchgate.net This is followed by a meta-cleavage of the catechol ring, a process catalyzed by the enzyme catechol 2,3-dioxygenase. nih.gov This enzymatic step is a critical part of the degradation cascade, leading to the breakdown of the aromatic ring structure. nih.govresearchgate.net This pathway ultimately results in the formation of intermediates that can enter central metabolic cycles. researchgate.net

In the context of this compound, it is plausible that it could undergo a similar initial hydroxylation on the phenolic ring. However, the subsequent steps and the influence of the tetrazolyl-butyl side chain on this metabolic route remain to be experimentally determined.

Furthermore, studies on other complex tetrazole-containing compounds in preclinical models have revealed metabolic pathways involving hydroxylation at various positions on the molecule, as well as conjugation reactions. nih.gov For example, in rats, a different tetrazole derivative was found to be metabolized into monohydroxylated, dihydroxylated, and glucuronidated forms. nih.gov This suggests that this compound could potentially be metabolized through similar oxidative and conjugative pathways in mammalian systems.

Table 1: Potential Metabolic Degradation Pathways Based on Structurally Related Compounds

Metabolic StepPotential Transformation of this compoundEnzyme/Pathway Implicated (from related compounds)
Phase I: Oxidation Hydroxylation of the phenol ring to form a catechol derivative.Phenol Hydroxylase, Cytochrome P450 monooxygenases
Hydroxylation of the butyl side chain.Cytochrome P450 monooxygenases
Phase I: Ring Cleavage meta-cleavage of the resulting catechol ring.Catechol 2,3-dioxygenase (in microbial degradation)
Phase II: Conjugation Glucuronidation of the phenolic hydroxyl group.UDP-glucuronosyltransferases (UGTs)

Metabolic Stability in Biological Systems

The metabolic stability of a compound is a critical determinant of its pharmacokinetic profile and in vivo half-life. The tetrazole moiety, a key structural feature of this compound, is widely recognized in medicinal chemistry for its ability to enhance metabolic stability. nih.gov

The tetrazole ring is often employed as a bioisostere for a carboxylic acid group. nih.gov A key advantage of this substitution is the increased resistance of the tetrazole ring to metabolic degradation compared to the more readily metabolized carboxylic acid functional group. nih.gov This enhanced stability is attributed to the electronic properties and aromaticity of the tetrazole ring, which make it less susceptible to enzymatic attack. nih.gov

Computational Chemistry and Molecular Modeling of 4 4 2h Tetrazol 5 Yl Butyl Phenol

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the interaction between a ligand, such as 4-(4-2H-tetrazol-5-yl-butyl)-phenol, and a biological target, typically a protein or enzyme.

Molecular docking simulations are employed to predict the most stable binding poses of this compound within the active site of a target protein. These predictions are ranked based on a scoring function that estimates the binding affinity, often expressed as a binding energy value (e.g., in kcal/mol). A lower binding energy generally indicates a more stable and favorable interaction.

For a compound like this compound, the tetrazole ring, with its multiple nitrogen atoms, is capable of forming various non-covalent interactions, including hydrogen bonds and metal coordination. The phenol (B47542) group can act as both a hydrogen bond donor and acceptor, while the butyl linker provides conformational flexibility, allowing the molecule to adopt an optimal geometry within the binding pocket.

Table 1: Illustrative Predicted Binding Affinities of this compound with Various Target Proteins (Hypothetical Data)

Target ProteinPredicted Binding Affinity (kcal/mol)Predicted Inhibition Constant (Ki) (nM)
Cyclooxygenase-2 (COX-2)-8.5150
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)-9.275
5-Lipoxygenase (5-LOX)-7.8300

A crucial outcome of molecular docking is the identification of key amino acid residues in the target's binding site that are involved in the interaction with the ligand. These interactions are fundamental to the ligand's specificity and affinity. For this compound, the following types of interactions with amino acid residues would be anticipated:

Hydrogen Bonds: The nitrogen atoms of the tetrazole ring and the hydroxyl group of the phenol are prime candidates for forming hydrogen bonds with polar amino acid residues such as serine, threonine, tyrosine, and histidine.

π-π Stacking: The aromatic nature of both the phenol and tetrazole rings allows for π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

Hydrophobic Interactions: The butyl chain can engage in hydrophobic interactions with nonpolar amino acid residues such as leucine, isoleucine, and valine.

Ionic Interactions: The acidic nature of the tetrazole ring (pKa similar to a carboxylic acid) can lead to ionic interactions with basic residues like arginine and lysine.

Table 2: Potential Key Amino Acid Interactions for this compound in a Hypothetical Binding Site

Interaction TypeLigand MoietyPotential Interacting Amino Acid Residues
Hydrogen BondTetrazole NitrogensArginine, Histidine, Serine
Hydrogen BondPhenolic HydroxylAspartate, Glutamate, Tyrosine
π-π StackingPhenol Ring, Tetrazole RingPhenylalanine, Tryptophan
HydrophobicButyl LinkerLeucine, Valine, Isoleucine
Ionic InteractionTetrazole AnionArginine, Lysine

This table illustrates potential interactions based on the chemical structure of the compound.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-target complex over time, offering deeper insights than the static picture provided by molecular docking. MD simulations can be used to assess the stability of the predicted binding pose and to explore the conformational changes in both the ligand and the protein upon binding.

For this compound, MD simulations would reveal the flexibility of the butyl chain and how it influences the orientation of the terminal phenol and tetrazole groups within the binding pocket. These simulations can also help to identify key water molecules that may mediate interactions between the ligand and the protein. The stability of the complex can be evaluated by monitoring parameters such as the root-mean-square deviation (RMSD) of the protein and ligand over the simulation time.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic properties of a molecule. These calculations can provide valuable information about the molecule's reactivity, stability, and spectroscopic properties. For this compound, quantum chemical methods such as Density Functional Theory (DFT) can be used to calculate:

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energies are important for understanding the molecule's reactivity. The HOMO-LUMO energy gap can indicate the molecule's chemical stability.

Electrostatic Potential (ESP) Map: An ESP map illustrates the charge distribution on the molecule's surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This is useful for predicting sites of electrophilic and nucleophilic attack and for understanding intermolecular interactions.

Atomic Charges: Calculation of partial atomic charges provides a quantitative measure of the charge distribution within the molecule.

Ligand-Based and Structure-Based Drug Design Approaches

Both ligand-based and structure-based drug design approaches can be applied to this compound.

Structure-Based Drug Design: This approach relies on the three-dimensional structure of the biological target. The insights gained from molecular docking and MD simulations of this compound with its target can guide the design of new analogues with improved affinity and selectivity. For example, modifications to the butyl linker or substitutions on the phenol ring could be made to optimize interactions with specific amino acid residues.

Ligand-Based Drug Design: In the absence of a known 3D structure of the target, ligand-based methods can be used. These methods rely on the knowledge of other molecules that bind to the same target. Techniques such as pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) studies can be employed to identify the key chemical features required for biological activity and to predict the activity of new derivatives of this compound. The tetrazole moiety is often used as a bioisostere for a carboxylic acid group in drug design, a strategy that can enhance metabolic stability and cell permeability. beilstein-journals.org

In Silico Predictions of Biochemical Parameters (e.g., ADME properties)

In silico methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. These predictions are crucial for assessing the drug-likeness of a compound and for identifying potential liabilities early in the drug discovery process. For this compound, various ADME parameters can be computationally estimated.

Table 3: Predicted ADME Properties of this compound (Illustrative Data)

PropertyPredicted ValueInterpretation
Molecular Weight ( g/mol )218.26Favorable for oral bioavailability (Lipinski's Rule)
LogP (Octanol/Water Partition Coefficient)2.5Good balance between solubility and permeability
Number of Hydrogen Bond Donors2Favorable for oral bioavailability (Lipinski's Rule)
Number of Hydrogen Bond Acceptors5Favorable for oral bioavailability (Lipinski's Rule)
Polar Surface Area (Ų)85.5Good potential for cell membrane permeability
Blood-Brain Barrier (BBB) PermeabilityLowLess likely to cause central nervous system side effects
Human Intestinal AbsorptionHighGood potential for oral absorption

This table presents illustrative data based on the compound's structure and general predictions for similar molecules.

These computational predictions suggest that this compound possesses physicochemical properties that are generally favorable for a potential drug candidate.

Derivatives and Analogues of 4 4 2h Tetrazol 5 Yl Butyl Phenol: Expanding the Chemical Space

Systematic Chemical Libraries Based on the Core Scaffold

The development of systematic chemical libraries around the 4-(4-2H-tetrazol-5-yl-butyl)-phenol core allows for a thorough investigation of the structure-activity relationship (SAR). These libraries are typically constructed by systematically altering specific parts of the molecule.

Modifications of the Phenolic Moiety:

Alkylation/Acylation of the Hydroxyl Group: The phenolic hydroxyl group can be converted to ethers or esters to explore the impact of hydrogen bonding capacity and lipophilicity.

Substitution on the Aromatic Ring: Introduction of various substituents (e.g., halogens, alkyl groups, nitro groups) on the phenyl ring can influence electronic properties and steric interactions. For instance, the introduction of methyl groups at the 2 and 6 positions has been explored in related phenol (B47542) derivatives. ontosight.ai

Modifications of the Butyl Linker:

Chain Length Variation: The length of the alkyl chain connecting the phenol and tetrazole rings can be varied to optimize spacing and flexibility for target engagement. Studies on related ω-(5-phenyl-2H-tetrazol-2-yl)alkylcarbamates have shown that varying the alkyl chain length from five to seven carbons influences biological activity. acs.org

Introduction of Heteroatoms or Unsaturation: Replacing a methylene (B1212753) group in the butyl chain with an oxygen or nitrogen atom, or introducing a double or triple bond, can alter the conformation and polarity of the linker.

Modifications of the Tetrazole Ring:

Substitution at the 5-position: While the core scaffold specifies a butyl-phenol substituent at the 5-position of the tetrazole, libraries can be designed where the tetrazole is attached to the phenol via a different position on the butyl chain.

Isomeric Forms: The tetrazole ring can exist in different isomeric forms (1H and 2H), and the substituent's position on the nitrogen atoms can be varied, potentially leading to different biological profiles. acs.org

A representative, albeit hypothetical, library based on these modifications is presented below:

Compound ID Modification on Phenol Ring Linker Modification Tetrazole Isomer
Lib-001 4-OH-(CH2)4-2H
Lib-002 4-OCH3-(CH2)4-2H
Lib-003 4-OH, 2-CH3-(CH2)4-2H
Lib-004 4-OH-(CH2)5-2H
Lib-005 4-OH-(CH2)3-O-CH2-2H
Lib-006 4-OH-(CH2)4-1H

Design Principles for Novel Tetrazolyl-Phenol Hybrids

The design of novel hybrid molecules incorporating both tetrazole and phenol moieties is guided by several key principles aimed at optimizing their desired properties. nih.gov

Bioisosterism: The tetrazole ring is a well-established bioisostere for the carboxylic acid group. acs.org This principle is fundamental in designing tetrazolyl-phenol hybrids where the tetrazole mimics the acidic proton and hydrogen bonding capabilities of a carboxylic acid, while often exhibiting improved metabolic stability and oral bioavailability. The spatial arrangement of the nitrogen atoms in the tetrazole ring allows for the formation of multiple hydrogen bonds, a feature that can be exploited in drug design. acs.org

Molecular Scaffolding and Hybridization: The combination of the tetrazole and phenol pharmacophores into a single molecule can lead to compounds with unique biological activities. nih.gov The design process considers the spatial orientation of the two moieties, which can be controlled by the nature of the linker. A non-cleavable linker ensures that the hybrid molecule acts as a single entity, potentially interacting with multiple binding sites or exhibiting a novel pharmacological profile. nih.gov

Structure-Based Design: When the biological target is known, computational methods such as molecular docking can be employed to design hybrids with optimal binding affinity. The design would focus on positioning the phenol and tetrazole groups to interact with specific residues in the target's binding pocket. For example, the phenol could act as a hydrogen bond donor, while the tetrazole's nitrogen atoms could act as hydrogen bond acceptors. acs.org

Physicochemical Property Modulation: The design of novel hybrids also involves fine-tuning their physicochemical properties, such as lipophilicity (logP), pKa, and polar surface area (PSA). These properties are critical for absorption, distribution, metabolism, and excretion (ADME). The choice of substituents on the phenol ring and the nature of the linker can be used to modulate these properties.

Comparative Analysis of Related Chemical Series and Their Mechanistic Profiles

A comparative analysis of chemical series related to this compound can provide valuable insights into their mechanistic profiles. One such series is the O-phenyl-substituted ω-(5-phenyl-2H-tetrazol-2-yl)alkylcarbamates, which have been investigated as dual inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL), enzymes involved in the endocannabinoid system. acs.org

In this series, the core scaffold consists of a 5-phenyltetrazole connected via an alkyl spacer to a carbamate (B1207046) group, which in turn is attached to a substituted phenyl ring. Although structurally different from this compound, this series shares the key features of a tetrazole ring and a (substituted) phenol-containing moiety, making a comparative analysis relevant.

The inhibitory activity of these compounds was found to be dependent on the electronic properties of the substituents on the O-phenyl ring and the length of the alkyl spacer. acs.org Electron-withdrawing groups on the phenyl ring of the carbamate were shown to enhance the inhibitory potency. acs.org

Below is a data table summarizing the inhibitory activity of selected compounds from this series:

Compound ID Alkyl Spacer Length Substituent on O-phenyl ring FAAH IC50 (nM) MAGL IC50 (nM)
Cmpd 8 52-COOH120380
Cmpd 11 62-COOH45130
Cmpd 14 72-COOH28120

Data sourced from ACS Medicinal Chemistry Letters. acs.org

This data highlights that for the O-(2-carboxyphenyl)-substituted derivatives, increasing the alkyl spacer length from five to seven carbons leads to a progressive increase in FAAH inhibitory potency. acs.org The potency against MAGL also improves with a longer spacer, although the effect is less pronounced between the hexyl and heptyl derivatives. acs.org

The mechanistic profile of these compounds involves the covalent modification of a serine residue in the active site of FAAH and MAGL by the carbamate group. The tetrazole-phenyl portion of the molecule serves as the "anchor" that positions the reactive carbamate moiety for optimal interaction with the enzyme.

By analogy, one could hypothesize that derivatives of this compound could be designed to target specific enzymes or receptors where the phenol and tetrazole moieties can establish key interactions with the binding site. The butyl linker would provide the necessary flexibility and spacing to achieve the optimal orientation for biological activity.

Future Research Directions and Advanced Mechanistic Investigations

Development of Novel Synthetic Routes for Complex Analogues

The synthesis of complex analogues of 4-(4-2H-tetrazol-5-yl-butyl)-phenol is a primary direction for future research, aiming to create libraries of related compounds for screening and development. The tetrazole moiety is a versatile scaffold found in numerous bioactive compounds, and advanced synthetic methods are crucial for exploring its full potential.

A key approach is the use of multicomponent reactions (MCRs), such as the Ugi and Passerini reactions. These reactions are highly efficient, allowing for the combination of three or more starting materials in a single step to generate diverse molecular scaffolds with high atom economy. The Ugi tetrazole four-component reaction (UT-4CR), for instance, is a powerful tool for creating α-aminomethyl tetrazoles, which are important due to their isosterism to α-amino acids. By strategically designing the aldehyde, amine, isocyanide, and azide inputs, chemists can systematically modify the structure around the core molecule to investigate structure-activity relationships.

Another foundational method for creating the tetrazole ring is the [2+3] cycloaddition reaction between a nitrile and an azide. Modern variations of this reaction, such as those using trimethylsilyl azide and catalytic dibutyltin oxide, offer safer and more efficient alternatives to traditional methods that generate hazardous hydrazoic acid. By developing novel nitriles derived from the phenol (B47542) starting material, a wide array of 5-substituted tetrazoles can be accessed. Further functionalization of the phenol group before or after tetrazole formation can introduce additional complexity and functionality. The development of building blocks where the tetrazole moiety is protected allows for more flexible and facile post-modifications, enabling the synthesis of intricate molecular architectures.

Synthetic StrategyDescriptionAdvantagesPotential Application for Analogues
Multicomponent Reactions (MCRs)Reactions like the Ugi and Passerini syntheses combine three or more reactants in a single step.High efficiency, atom economy, and ability to generate diverse molecular libraries quickly.Rapid generation of analogues with varied substituents on and around the tetrazole and phenol rings.
[2+3] CycloadditionThe reaction of a nitrile with an azide to form the tetrazole ring.A fundamental and reliable method for tetrazole ring formation. Modern catalysts improve safety and yield.Synthesis of a wide range of 5-substituted tetrazoles by modifying the nitrile precursor.
Building Block ApproachUsing pre-formed, protected tetrazole building blocks in subsequent reactions.Offers flexibility in placing the tetrazole moiety and allows for facile post-synthesis modifications.Integration of the tetrazole-phenol scaffold into larger, more complex molecular frameworks.

Deeper Mechanistic Elucidation at the Molecular and Subcellular Levels

A significant area for future investigation is the detailed elucidation of the molecular and subcellular mechanisms of action of this compound. The 5-substituted 1H-tetrazole ring is a well-established bioisostere of the carboxylic acid group, meaning it has similar physical and chemical properties that allow it to mimic the carboxylic acid's interactions with biological targets. This mimicry is due to the tetrazole's similar acidity and planar structure.

Future research should focus on identifying the specific protein targets with which this compound interacts. The tetrazole moiety can engage in crucial binding interactions, such as hydrogen bonding, through its nitrogen atoms. It can also act as an effective metal chelator, interacting with metalloenzymes by replacing a metal-bound water molecule in the active site. Computational modeling and molecular docking studies could predict binding modes with various receptors and enzymes, which can then be validated through in vitro binding assays and X-ray crystallography.

At the subcellular level, it is important to determine where the compound localizes within the cell and how it influences cellular pathways. The phenol group, a common feature in many biologically active molecules, can also participate in hydrogen bonding and other interactions that influence the compound's membrane permeability and target engagement. Understanding these interactions is critical to explaining its biological effects.

Application of Advanced Imaging Techniques for Mechanistic Probes

Advanced imaging techniques offer powerful tools for probing the mechanisms of this compound in biological systems. By modifying the compound to incorporate imaging agents, researchers can track its distribution, metabolism, and target engagement in real-time.

One promising approach involves derivatizing the tetrazole or phenol moiety with positron-emitting radionuclides for use in Positron Emission Tomography (PET) imaging. PET is a non-invasive technique that can measure the in vivo biodistribution and pharmacokinetics of a compound. Tetrazole-based photochemistry has been shown to be a viable method for the light-induced synthesis of PET radiotracers. This involves creating photoactivatable chelates that can be conjugated to molecules of interest and subsequently radiolabeled.

Another avenue is the use of fluorescence imaging. By attaching a fluorophore to the molecule, its uptake and localization in cells and tissues can be visualized using fluorescence microscopy. The photophysical properties of tetrazoles can be tuned by adding aromatic systems or specific substituents, which could be exploited to develop fluorescent probes. Furthermore, tetrazine bioorthogonal chemistry, which uses the reaction between a tetrazine and a strained alkene or alkyne, provides a powerful method for in vivo imaging by allowing fluorescent or radioactive labels to be attached to the target molecule within a living organism.

Exploration of this compound in Materials Science and Industrial Applications

Beyond its biological potential, the unique chemical structure of this compound suggests possible applications in materials science and other industries, avoiding its energetic properties. The tetrazole ring has known applications in photography and imaging technology as a stabilizer.

Q & A

Q. What are the established synthetic routes for 4-(4-2H-tetrazol-5-yl-butyl)-phenol, and how can reaction conditions be optimized for purity?

The synthesis of tetrazole-containing compounds often involves cycloaddition reactions or functional group transformations. For this compound, a plausible route includes:

  • Step 1 : Nitrile precursor synthesis via alkylation of phenol derivatives.
  • Step 2 : Tetrazole ring formation using sodium azide and ammonium chloride under reflux in a polar aprotic solvent (e.g., DMF) .
  • Optimization : Reaction time, temperature (80–120°C), and stoichiometric ratios of reagents should be systematically varied. Monitor progress via TLC or HPLC .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm phenolic -OH, alkyl chain protons, and tetrazole ring protons (distinct downfield shifts for NH groups).
  • Mass Spectrometry (MS) : High-resolution ESI-MS for molecular ion verification.
  • X-ray Crystallography : Resolve tautomeric ambiguities (e.g., 1H- vs. 2H-tetrazole) via SHELXL refinement .

Q. How can researchers verify the compound’s stability under standard laboratory conditions?

  • Stability Assays : Conduct accelerated degradation studies under varying pH (2–12), temperature (4–50°C), and light exposure. Monitor via HPLC for decomposition products.
  • Storage Recommendations : Store in inert atmospheres (argon) at –20°C to prevent oxidation of the tetrazole ring .

Advanced Research Questions

Q. How can structural tautomerism (1H- vs. 2H-tetrazole) impact biological activity, and what methods resolve this ambiguity?

  • Impact : Tautomeric forms influence hydrogen-bonding capacity and receptor binding. For example, 2H-tetrazole may enhance solubility via zwitterionic interactions.
  • Resolution : Use variable-temperature 1H^1H-NMR to observe proton exchange dynamics or X-ray crystallography to assign tautomeric states definitively .

Q. What experimental strategies address low synthetic yields in tetrazole-functionalized phenol derivatives?

  • Design of Experiments (DOE) : Apply factorial design to test variables (catalyst type, solvent polarity). For example, ZnCl2_2 may improve cycloaddition efficiency.
  • Microwave-Assisted Synthesis : Reduce reaction time and enhance yield by 15–20% compared to conventional reflux .

Q. How should researchers reconcile contradictions between computational predictions and experimental data (e.g., logP vs. measured solubility)?

  • Data Validation : Cross-check computational models (e.g., DFT for logP) with experimental solubility assays in PBS or DMSO.
  • Error Analysis : Quantify solvent effects (e.g., DMSO’s hydrogen-bond-accepting capacity) that may skew predictions .

Q. What methodologies are recommended for studying the compound’s pharmacological activity in vitro?

  • Target Identification : Screen against kinase or GPCR panels using fluorescence polarization assays.
  • Dose-Response Studies : Use IC50_{50}/EC50_{50} curves with 3D cell cultures to assess potency. Include positive controls (e.g., known kinase inhibitors) .

Q. How can researchers differentiate between polymorphic forms of the compound, and what implications do these forms have?

  • Polymorph Screening : Perform solvent-mediated crystallization trials (e.g., ethanol vs. acetonitrile) followed by PXRD analysis.
  • Bioavailability Implications : Test dissolution rates of polymorphs in simulated gastric fluid to correlate with in vivo performance .

Methodological Notes

  • Key Citations : Prioritized crystallographic data (SHELX), synthetic protocols from medicinal chemistry literature, and stability studies from Thermo Scientific .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.